![molecular formula C8H7ClN2OS B045549 2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide CAS No. 263137-41-3](/img/structure/B45549.png)
2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide
Descripción general
Descripción
2-Chloro-N-[cyano(thiophen-2-yl)methyl]acetamide (CTMA) is an organic compound with a wide range of applications in scientific research. It is a member of the class of compounds known as heterocyclic amides, which are characterized by their nitrogen-containing heterocyclic rings. CTMA is a versatile compound that can be used in a variety of synthetic and analytical processes, such as chemical synthesis, drug development, and biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Antitumor Activity
2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide has shown potential in antitumor applications. Research indicates that derivatives of this compound have been studied for their inhibitory effects against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The synthetic procedures involved are typically one-pot reactions under mild conditions, offering ease of production and diverse reactive sites for further biological investigations (Shams et al., 2010).
Synthesis and Characterization for Antimicrobial Activity
Another important area of research involving this compound is its role in the synthesis of antimicrobial agents. It has been used as a precursor for creating a variety of compounds with significant antibacterial and antifungal activities. This includes the development of novel imines and thiazolidinones, as well as other derivatives that show promise as antimicrobial agents (Fuloria et al., 2009).
Exploration in Other Areas
Research on this compound also extends to various other fields. This includes its use in the synthesis of heterocyclic compounds, which have applications in medicinal chemistry, and the study of its metabolites in human and rat liver microsomes to understand its metabolic pathways and potential environmental impact (Coleman et al., 2000).
Mecanismo De Acción
Target of Action
It is known that this compound is an intermediate in the synthesis of ethaboxam , a fungicide used against fungal infections in crops .
Mode of Action
As an intermediate in the synthesis of Ethaboxam , it may contribute to the overall antifungal activity of the final product
Biochemical Pathways
Given its role as an intermediate in the synthesis of the fungicide Ethaboxam , it may be involved in disrupting the biochemical pathways of fungi, leading to their eradication. More research is required to identify the specific pathways affected.
Pharmacokinetics
Its solubility in chloroform, DCM, and ethyl acetate suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
As an intermediate in the synthesis of Ethaboxam , it likely contributes to the antifungal activity of the final product
Propiedades
IUPAC Name |
2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c9-4-8(12)11-6(5-10)7-2-1-3-13-7/h1-3,6H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZNBPIJOFMALQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C#N)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


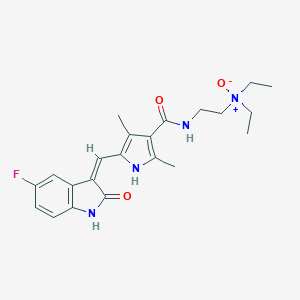
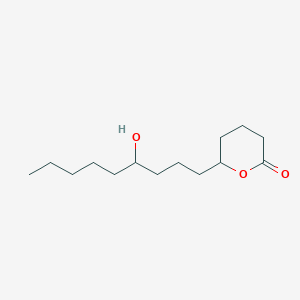

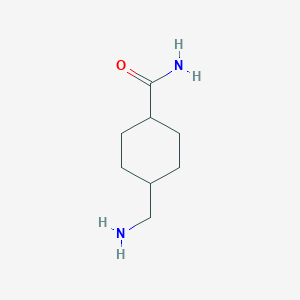

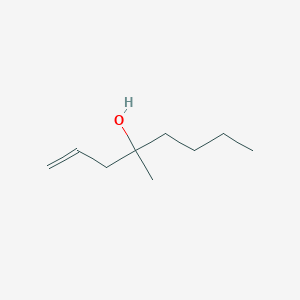
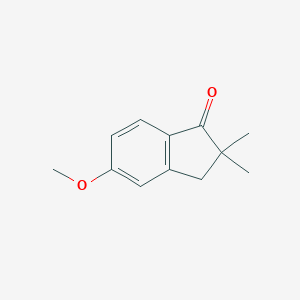

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)



